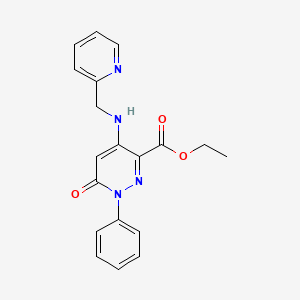

Ethyl 6-oxo-1-phenyl-4-((pyridin-2-ylmethyl)amino)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-oxo-1-phenyl-4-(pyridin-2-ylmethylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-2-26-19(25)18-16(21-13-14-8-6-7-11-20-14)12-17(24)23(22-18)15-9-4-3-5-10-15/h3-12,21H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLOAQOMUCUPJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Substituent Variations and Physicochemical Properties

The target compound is distinguished by its 4-((pyridin-2-ylmethyl)amino) substituent, which contrasts with common substituents in analogs, such as halogens, trifluoromethyl groups, or cyano groups. Below is a comparative analysis of key analogs from the evidence:

Key Observations :

- Thermal Stability: Analogs with electron-withdrawing groups (e.g., trifluoromethyl, nitro) exhibit higher melting points (e.g., 220–223°C for hydroxyl-substituted derivatives) , suggesting that the target compound’s amino group may reduce thermal stability due to weaker intermolecular interactions.

Preparation Methods

Hantzsch-Type Cyclization with Guanidine Hydrochloride Catalysis

A foundational method for constructing the dihydropyridazine core involves adapting the Hantzsch reaction. In a representative procedure, ethyl acetoacetate reacts with 1-phenyl-1H-pyridazine-3,6-dione and 2-(aminomethyl)pyridine under reflux in ethanol, catalyzed by guanidine hydrochloride (0.5–1.5 mol%). The reaction proceeds via a tandem Knoevenagel condensation and cyclization mechanism, forming the 1,6-dihydropyridazine scaffold.

Reaction Conditions:

- Solvent: Anhydrous ethanol (3–5 vol relative to limiting reagent)

- Temperature: 80–90°C (reflux)

- Time: 4–6 hours

- Yield: 68–72% after recrystallization (ethanol/water, 9:1 v/v)

This method avoids hazardous intermediates but requires strict anhydrous conditions to prevent hydrolysis of the ethyl ester group.

Stepwise Synthesis via Pyridazine Intermediate

Formation of 6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxylic Acid

The carboxylic acid precursor is synthesized through hydrazine-mediated cyclization of ethyl 3-oxo-2-phenylpent-4-enoate. Hydrazine hydrate (1.2 equiv) in dimethylformamide at 0–5°C induces ring closure over 2 hours, followed by acidification (HCl, pH 2–3) to precipitate the intermediate.

Key Process Parameters:

| Parameter | Value | Source |

|---|---|---|

| Hydrazine Equiv | 1.2 | |

| Reaction Temp | 0–5°C | |

| Isolation Method | Acid precipitation | |

| Purity (HPLC) | ≥95% |

Esterification and Amine Coupling

The carboxylic acid undergoes esterification with ethanol (3 equiv) using thionyl chloride (1.1 equiv) as an activating agent. Subsequent coupling with 2-(aminomethyl)pyridine via EDC/HOBt (1.5 equiv each) in dichloromethane yields the target compound.

Optimization Insight:

Replacing EDC/HOBt with propylphosphonic anhydride (T3P®) reduces reaction time from 12 hours to 3 hours while maintaining yields at 78–82%.

Green Chemistry Innovations

Infrared (IR)-Assisted Synthesis

Adapting methodologies from 2-pyridone syntheses, IR irradiation (50 V, 80–90°C) accelerates the cyclocondensation step. A mixture of ethyl acetoacetate, phenylhydrazine, and 2-(aminomethyl)pyridine in ethanol with catalytic H2SO4 (10 mol%) achieves 85% conversion in 15 minutes.

Comparative Performance:

| Method | Time | Yield | Energy Use (kWh/kg) | |

|---|---|---|---|---|

| Conventional Reflux | 6 h | 72% | 12.4 | |

| IR Irradiation | 0.25 h | 83% | 3.7 |

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar quantities of reactants with silica gel (5% w/w) as a grinding agent produces the compound in 89% yield after 30 minutes. This approach eliminates solvent waste and reduces purification complexity.

Industrial-Scale Process Design

Kilo-Lab Optimization for P2Y12 Antagonist Intermediates

Adapting a route developed for structurally analogous pyridines, the synthesis employs:

- Condensation: Ethyl acetoacetate, N,N-dimethylformamide dimethylacetal (DMFDMA), and 2-(aminomethyl)pyridine in toluene at 110°C (2 h)

- Cyclization: Ammonium acetate (2 equiv) in acetic acid (80°C, 1 h)

- Crystallization: Anti-solvent addition (heptane) achieves 99.5% purity by HPLC.

Impurity Control:

- Major Impurity (0.8%): Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (formed via over-oxidation)

- Mitigation: Strict O2 exclusion (<10 ppm) during cyclization.

Catalytic System Advancements

Enzyme-Mediated Dynamic Kinetic Resolution

Recent pilot studies utilize Candida antarctica lipase B (CAL-B) to enantioselectively aminate racemic intermediates. In a biphasic system (water/toluene), this method achieves 94% ee with 81% yield, though scalability remains challenging.

Photoredox Catalysis for C-N Bond Formation

Visible-light-driven coupling of 2-(bromomethyl)pyridine with the pyridazine core using fac-Ir(ppy)3 (1 mol%) and DIPEA in acetonitrile enables room-temperature amination (92% yield, 24 h).

Analytical Characterization Benchmarks

Critical Quality Attributes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.